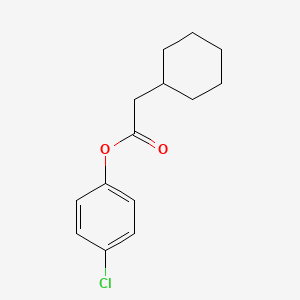
4-chlorophenyl cyclohexylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl cyclohexylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group attached to a cyclohexylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenyl cyclohexylacetate typically involves the esterification of 4-chlorophenol with cyclohexylacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl cyclohexylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of 4-chlorophenol and cyclohexylacetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Hydrolysis: 4-Chlorophenol and cyclohexylacetic acid.
Reduction: 4-Chlorophenyl cyclohexylmethanol.
Substitution: Various substituted phenyl cyclohexylacetates depending on the nucleophile used.
Scientific Research Applications
4-Chlorophenyl cyclohexylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 4-chlorophenyl cyclohexylacetate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
4-Chlorophenyl acetate: Similar structure but lacks the cyclohexyl group.
Cyclohexyl acetate: Similar structure but lacks the 4-chlorophenyl group.
Phenyl cyclohexylacetate: Similar structure but lacks the chlorine atom.
Uniqueness: 4-Chlorophenyl cyclohexylacetate is unique due to the presence of both the 4-chlorophenyl and cyclohexylacetate moieties, which confer distinct chemical and physical properties
Properties
IUPAC Name |
(4-chlorophenyl) 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c15-12-6-8-13(9-7-12)17-14(16)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAMRPPPJCQHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5792616.png)
![ethyl 2-methyl-9-propyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5792625.png)
![2-benzyl-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5792627.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide](/img/structure/B5792643.png)
![N-[(4-chlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B5792644.png)
![3-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acrylamide](/img/structure/B5792647.png)
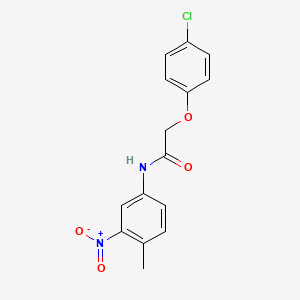
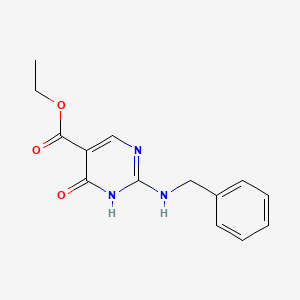
![2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5792684.png)
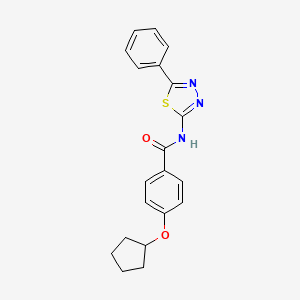
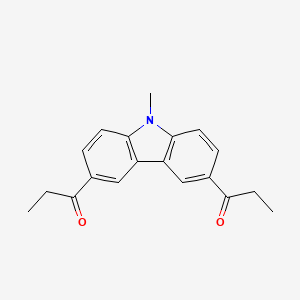
![2-chloro-5-(5-{[(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5792709.png)
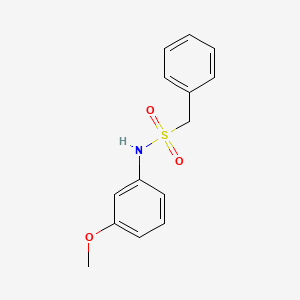
![4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5792722.png)
